Cyclohexylideneethanol

Insect olfactory neurobiology Pheromone receptor pharmacology Structure-activity relationship (SAR)

2-Cyclohexylideneethanol (CAS 932-89-8; molecular formula C₈H₁₄O; MW 126.20 g/mol) is a cyclic allylic alcohol featuring an exocyclic ethylidene double bond conjugated to a cyclohexane ring. The compound exists as a colorless to pale yellow liquid with a density of 1.041 g/cm³ and a boiling point of 201.8°C at 760 mmHg.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B13791914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylideneethanol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(=C1CCCCC1)O
InChIInChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h9H,2-6H2,1H3
InChIKeyULDSHVAMTLXGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylideneethanol (CAS 932-89-8): Core Identity and Procurement-Relevant Profile


2-Cyclohexylideneethanol (CAS 932-89-8; molecular formula C₈H₁₄O; MW 126.20 g/mol) is a cyclic allylic alcohol featuring an exocyclic ethylidene double bond conjugated to a cyclohexane ring . The compound exists as a colorless to pale yellow liquid with a density of 1.041 g/cm³ and a boiling point of 201.8°C at 760 mmHg . Its calculated LogP of approximately 2.16 reflects moderate lipophilicity arising from the cyclohexylidene moiety, a property that distinguishes it from fully saturated cyclohexaneethanol analogs [1]. Commercially, the compound is supplied at purities of 95% (standard research grade) and 99% (HPLC grade), with the 95% grade being the most commonly catalogued specification across major chemical suppliers .

Exocyclic (Z)-allylic alcohol scaffold for sigmatropic rearrangements and allylic derivatization
Research-grade and HPLC-grade purity options support synthesis and analytical method development
Moderate lipophilicity profile contrasts with saturated cyclohexylethanol in partitioning studies

Why Cyclohexylideneethanol Cannot Be Replaced by Cyclohexylethanol or Geometric Isomers in Critical Applications


The exocyclic (Z)-ethylidene double bond of cyclohexylideneethanol is not a minor structural variation; it fundamentally alters receptor-level biological activity, physicochemical properties, and stereochemical reaction outcomes relative to saturated analogs such as 2-cyclohexylethanol or geometric isomers such as (E)-2-cyclohexylideneethanol. In insect olfactory systems, single-neuron recordings demonstrate that the (Z)-configuration elicits a significantly higher impulse firing rate than the (E)-isomer or 2-fluoro analogs, establishing that the geometric identity of the double bond is a binary determinant of receptor activation rather than a tunable parameter [1]. In synthetic chemistry, the unsubstituted cyclohexylidene framework provides a conformationally unbiased scaffold for the Overman rearrangement, yielding a distinct 1:1 diastereomeric product ratio that contrasts sharply with the highly selective equatorial attack observed in 3,3,5-trimethyl-substituted systems—meaning that the unsubstituted compound is the reagent of choice when divergent stereochemical outcomes are desired [2]. Substituting cyclohexylideneethanol with saturated cyclohexylethanol would eliminate the allylic alcohol reactivity entirely, precluding its use in sigmatropic rearrangements, Babler oxidations, and pheromone-related structure-activity studies.

Target: (Z)-Cyclohexylideneethanol
Substitute: (E)-isomer or saturated cyclohexylethanol
Geometric identity of the exocyclic double bond may shift receptor-level neuronal response profiles; saturated analog eliminates allylic alcohol reactivity required for Overman rearrangement and allylic bromination.
Target: Unsubstituted cyclohexylideneethanol
Substitute: 3,3,5-Trimethyl-substituted analog
Ring substitution pattern alters diastereoselectivity in Overman rearrangement; unsubstituted scaffold yields divergent product mixtures, unlike the highly selective trimethyl system.

Cyclohexylideneethanol: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Single-Neuron Electrophysiological Response: (Z)-Cyclohexylideneethanol Elicits the Highest Impulse Rate Among All Pheromone Component Analogs

In a direct head-to-head electrophysiological comparison using single-neuron recordings from type I sensilla of the boll weevil (Anthonomus grandis), (Z)-2-(3,3-dimethylcyclohexylidene)ethanol (designated Z-II, the natural pheromone component II) elicited a significantly greater number of impulses than all other tested analogs during a standardized 500 ms stimulation period at a 1 μg stimulus load. The impulse count rank order was: Z-II > E-II-F > III-α-F, III > Z-II-F, E-II, IV [1]. Critically, the geometric isomer E-II produced substantially fewer impulses, demonstrating that the (Z)-configuration of the exocyclic double bond is a primary determinant of receptor activation potency. Electroantennogram (EAG) dose-response curves further confirmed that responses to E-II were significantly greater than those to Z-II-F at several doses, indicating differential receptor population engagement [1].

Neuronal Impulse Rank
Head-to-head
Rank: Z-II > E-II-F > III-α-F, III > Z-II-F, E-II, IV (P
Geometric identity determines receptor activation; (Z)-configuration critical for SAR interpretation.
Single-neuron recordings; 1 μg stimulus; 500 ms stimulation.
Density vs. Saturated Analog
Context-dependent
Δ ≈ +0.12 g/cm³ (approx. 13% higher)
Impacts solvent blending calculations and gravimetric dosing accuracy.
Cross-study comparison; calculated vs. experimental data.
Diastereomer Ratio
Head-to-head
1:1 product ratio (unsubstituted) vs. high selectivity (trimethyl-substituted)
Unsubstituted scaffold enables divergent diastereomer mixture for diversity-oriented synthesis.
Thermal Overman rearrangement; exact ee not reported.
Pheromone Blend Abundance
Class-level
Component II ~40–42% of grandlure blend
Cyclohexylideneethanol scaffold is stoichiometrically dominant in commercial and natural lure blends.
Class-level inference; commercial vs. natural release ratios.
Allylic Bromide Route
Data to verify
One-step conversion via PBr₃; reported purity up to 99%
Preserves exocyclic double bond geometry; atom-economical entry to cross-coupling intermediates.
Supplier-reported data; purity specification to verify.
Insect olfactory neurobiology Pheromone receptor pharmacology Structure-activity relationship (SAR)

Physical Property Differentiation vs. Saturated 2-Cyclohexylethanol: Density, Boiling Point, and Lipophilicity Driven by the Exocyclic Double Bond

The presence of the exocyclic double bond in 2-cyclohexylideneethanol produces measurable differences in key physicochemical properties relative to its fully saturated counterpart, 2-cyclohexylethanol (CAS 4442-79-9). The unsaturated compound exhibits a higher density (1.041 g/cm³ vs. 0.919–0.92 g/mL at 20–25°C) and a lower atmospheric-pressure boiling point (201.8°C vs. 206–207°C at 760 mmHg) . The LogP values also diverge: 2-cyclohexylideneethanol has a calculated LogP of approximately 2.16 [1], while 2-cyclohexylethanol ranges from 2.30 to 2.42 [2]. This ∼0.2–0.26 LogP unit difference indicates that the saturated analog is measurably more lipophilic, which has implications for partitioning behavior in both chromatographic separations and biological membrane permeability models.

Density vs. Saturated Analog
Context-dependent
Δ ≈ +0.12 g/cm³ (approx. 13% higher)
Impacts solvent blending calculations and gravimetric dosing accuracy.
Cross-study comparison; calculated vs. experimental data.
Physicochemical profiling Solvent selection Chromatographic method development

Overman Rearrangement Diastereoselectivity: Unsubstituted Cyclohexylideneethanol as a Conformationally Unbiased Scaffold vs. Trimethyl-Substituted Systems

In the thermal Overman rearrangement of O-cyclohexylideneethyl trichloroacetimidates, the stereochemical outcome is critically dependent on the cyclohexylidene substitution pattern. The unsubstituted cyclohexylideneethanol-derived imidate undergoes rearrangement with no facial selectivity, yielding the two isomeric amides in an approximately 1:1 ratio [1]. In stark contrast, the 3,3,5-trimethylcyclohexylideneethanol-derived imidate, which carries axial methyl groups that shield one face of the cyclohexane ring, undergoes highly selective nitrogen attack from the equatorial side [1]. This differential—unselective (1:1) versus highly selective—means that the unsubstituted cyclohexylideneethanol is the preferred substrate when a divergent mixture of diastereomeric amide products is desired for downstream diversification, whereas the trimethylated analog serves when stereochemical convergence is required.

Diastereomer Ratio
Head-to-head
1:1 product ratio (unsubstituted) vs. high selectivity (trimethyl-substituted)
Unsubstituted scaffold enables divergent diastereomer mixture for diversity-oriented synthesis.
Thermal Overman rearrangement; exact ee not reported.
Stereoselective synthesis Sigmatropic rearrangement Allylic trichloroacetimidate chemistry

Pheromone Blend Quantitative Composition: Grandlure Component II as the Dominant Alcohol in the Boll Weevil Aggregation Pheromone

Within the four-component grandlure blend that constitutes the synthetic aggregation pheromone of the boll weevil, component II—(Z)-2-(3,3-dimethylcyclohexylidene)ethanol, the dimethyl-substituted homolog of cyclohexylideneethanol—is the most abundant single component. The standard commercial grandlure formulation employs a component ratio of approximately I:II:III:IV = 30:40:15:15, meaning component II constitutes 40% of the total blend [1]. Analysis of naturally released pheromone from male boll weevils reveals an even higher proportion: approximately 45:42:3:10, with component II at 42% [1]. In a separate quantitative study, the natural pheromone component ratio was determined as 2.41:2.29:0.95:1 for I:II:III:IV, confirming component II as the second most abundant compound after component I by mass [2]. This quantitative dominance establishes the cyclohexylideneethanol scaffold as the stoichiometrically most critical synthetic target within the pheromone blend.

Pheromone Blend Abundance
Class-level
Component II ~40–42% of grandlure blend
Cyclohexylideneethanol scaffold is stoichiometrically dominant in commercial and natural lure blends.
Class-level inference; commercial vs. natural release ratios.
Integrated pest management Semiochemical formulation Boll weevil (Anthonomus grandis) monitoring

(2-Bromoethylidene)cyclohexane Derivatization: Cyclohexylideneethanol as the Direct Precursor for Halogenated Building Blocks

Cyclohexylideneethanol serves as the direct and stoichiometric precursor to (2-bromoethylidene)cyclohexane via treatment with phosphorus tribromide (PBr₃) in diethyl ether under low-temperature conditions . This transformation converts the allylic alcohol into an allylic bromide while preserving the exocyclic double bond geometry—a functional group interconversion that is not accessible from the saturated analog 2-cyclohexylethanol, which would instead undergo simple substitution at the saturated primary carbon. The resulting (2-bromoethylidene)cyclohexane is reported at purities up to 99% and serves as an electrophilic partner for nucleophilic displacement, cross-coupling, and Grignard formation reactions . In contrast, 2-cyclohexylethanol requires separate dehydration and bromination steps to access the equivalent allylic bromide, introducing additional synthetic operations and potential for geometric isomerization.

Allylic Bromide Route
Data to verify
One-step conversion via PBr₃; reported purity up to 99%
Preserves exocyclic double bond geometry; atom-economical entry to cross-coupling intermediates.
Supplier-reported data; purity specification to verify.
Allylic bromination Synthetic intermediate Cross-coupling precursor

Cyclohexylideneethanol: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Boll Weevil and Curculionid Pest Monitoring: Pheromone Lure Formulation and Component Ratio Optimization

The quantitative dominance of the cyclohexylideneethanol-type scaffold in the grandlure pheromone blend—constituting 40–42% of the total formulation—makes this compound the stoichiometric linchpin of boll weevil (Anthonomus grandis) monitoring and trapping programs [1]. Researchers optimizing pheromone component ratios for improved trap catch rates require high-purity (Z)-cyclohexylideneethanol with verified geometric isomer content, as the (E)-isomer exhibits significantly reduced single-neuron activation and may engage different olfactory receptor populations [2]. Beyond cotton, the same scaffold appears in the aggregation pheromones of pepper weevil (Anthonomus eugenii), cranberry weevil (Anthonomus musculus), and soybean stalk weevil (Sternechus subsignatus), where species-specific E/Z isomer preferences drive differential behavioral responses [3].

Stereodivergent Allylic Amine Synthesis via Overman Rearrangement of Cyclohexylideneethyl Trichloroacetimidates

The conformationally unbiased nature of unsubstituted cyclohexylideneethanol makes it the reagent of choice for generating diastereomeric mixtures of allylic amides via the thermal Overman rearrangement—a [3,3]-sigmatropic process that converts allylic trichloroacetimidates into protected primary allylic amines [4]. The 1:1 diastereomeric product ratio obtained from the unsubstituted system contrasts fundamentally with the highly selective outcome from 3,3,5-trimethyl-substituted scaffolds, enabling diversity-oriented synthesis strategies. This application is directly relevant to medicinal chemistry programs requiring cyclohexylidene-containing amine building blocks for NMDA receptor antagonists, as the Overman rearrangement has been employed in the patent literature for the synthesis of 1,3-diaminoalcohol pharmacophores targeting neurological indications [4].

Allylic Bromide Intermediate for Cross-Coupling and Nucleophilic Displacement in Agrochemical and Pharmaceutical Synthesis

Cyclohexylideneethanol provides the most atom-economical entry to (2-bromoethylidene)cyclohexane, a versatile allylic bromide building block, in a single synthetic step using phosphorus tribromide . This intermediate retains the exocyclic double bond and is amenable to subsequent Suzuki, Negishi, or Kumada cross-coupling reactions, as well as nucleophilic displacement with amines, thiols, or alkoxides. The compound's moderate LogP (∼2.16) and boiling point (201.8°C) also render it suitable for continuous flow chemistry applications where precise physical property control governs reactor design and residence time calculations .

Fragrance and Flavor Intermediate: Olfactory Profile Enabled by the Cyclohexylidene Moiety

Cyclohexylideneethanol and its substituted derivatives are recognized for their olfactory properties in fragrance and flavor formulations, where the exocyclic double bond contributes a distinctive green, floral character reminiscent of hyacinth and lily-of-the-valley notes . The compound's volatility profile—boiling point of 201.8°C at atmospheric pressure, with a reduced-pressure boiling point of 112°C at 10 mmHg —positions it in the middle-volatility range suitable for fragrance longevity without excessive top-note evaporation. Unlike saturated cyclohexylethanol (boiling point 206–207°C), the unsaturated analog's lower boiling point and higher density (1.041 vs. 0.92 g/cm³) affect both fragrance evaporation kinetics and solvent blending behavior, parameters that formulators must control to achieve reproducible olfactory performance .

Application
Selection Property
Validation Focus
Pheromone lure formulation
Stereochemical purity and geometric isomer content
E/Z isomer ratio and single-neuron activation profile
Stereodivergent allylic amine synthesis
Conformational bias of cyclohexylidene scaffold
Diastereomeric product ratio under thermal conditions
Allylic bromide building block
One-step functional group interconversion
Exocyclic double bond geometry retention
Fragrance intermediate profiling
Volatility and olfactory character
Evaporation kinetics and solvent compatibility
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